![molecular formula C15H26N2O2 B13494550 rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate](/img/structure/B13494550.png)
rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate: is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and structural complexity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the amino group: This step usually involves the use of amination reactions.
Protection and deprotection steps: These are necessary to ensure the correct functional groups are present at the right stages of the synthesis.
Industrial Production Methods: : Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the tricyclic core or the amino group.
Substitution: Various substitution reactions can be performed on the tricyclic core or the tert-butyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to nitroso derivatives, while reduction of the tricyclic core can yield various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique structural properties and reactivity.
Biology
- Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
- Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry
- Used in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique tricyclic structure. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate: This compound has a similar tricyclic structure but differs in the functional groups present.
tert-butyl (1R,2S,6S,7R)-8-hydroxy-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate: Another similar compound with a hydroxyl group instead of an amino group.
Uniqueness: : rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5220,2,6]undecane-4-carboxylate is unique due to its specific combination of functional groups and its tricyclic structure
Eigenschaften
Molekularformel |
C15H26N2O2 |
|---|---|
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate |
InChI |
InChI=1S/C15H26N2O2/c1-15(2,3)19-14(18)17-7-11-9-4-5-10(12(11)8-17)13(16)6-9/h9-13H,4-8,16H2,1-3H3/t9-,10-,11+,12-,13-/m1/s1 |
InChI-Schlüssel |
DAVORAFUAMGUBZ-UJPOAAIJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]3CC[C@H]([C@H]2C1)[C@@H](C3)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2C3CCC(C2C1)C(C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


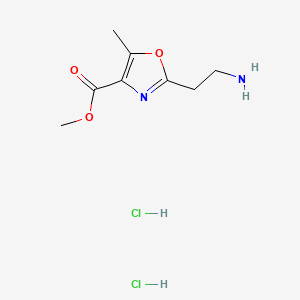
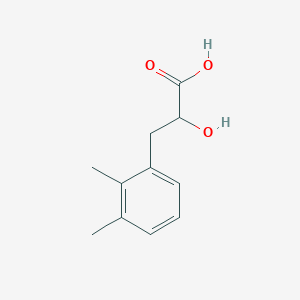

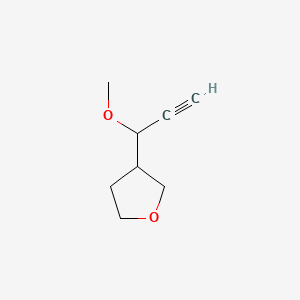

![2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13494530.png)
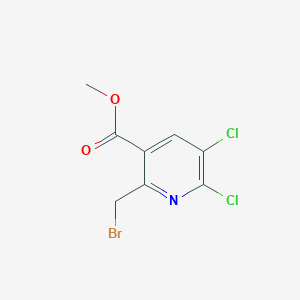
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine hydrochloride, trans](/img/structure/B13494542.png)

![N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride](/img/structure/B13494552.png)
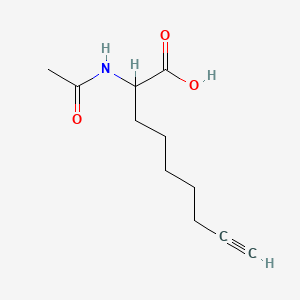
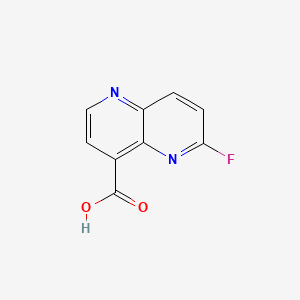
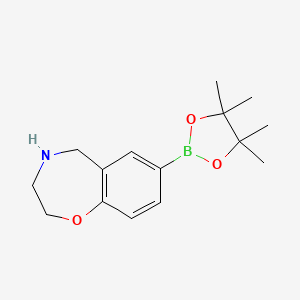
![Benzyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13494565.png)
